molecular formula C22H28N2OS B11639717 5-cyclohexyl-5-methyl-2-(propylsulfanyl)-5,6-dihydrobenzo[h]quinazolin-4(3H)-one

5-cyclohexyl-5-methyl-2-(propylsulfanyl)-5,6-dihydrobenzo[h]quinazolin-4(3H)-one

Cat. No.: B11639717
M. Wt: 368.5 g/mol
InChI Key: VMIQFFFRAKCHLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cyclohexyl-5-methyl-2-(propylsulfanyl)-3H,4H,5H,6H-benzo[h]quinazolin-4-one is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core substituted with cyclohexyl, methyl, and propylsulfanyl groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Properties

Molecular Formula

C22H28N2OS

Molecular Weight

368.5 g/mol

IUPAC Name

5-cyclohexyl-5-methyl-2-propylsulfanyl-3,6-dihydrobenzo[h]quinazolin-4-one

InChI

InChI=1S/C22H28N2OS/c1-3-13-26-21-23-19-17-12-8-7-9-15(17)14-22(2,18(19)20(25)24-21)16-10-5-4-6-11-16/h7-9,12,16H,3-6,10-11,13-14H2,1-2H3,(H,23,24,25)

InChI Key

VMIQFFFRAKCHLJ-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NC2=C(C(=O)N1)C(CC3=CC=CC=C32)(C)C4CCCCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclohexyl-5-methyl-2-(propylsulfanyl)-3H,4H,5H,6H-benzo[h]quinazolin-4-one typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

5-Cyclohexyl-5-methyl-2-(propylsulfanyl)-3H,4H,5H,6H-benzo[h]quinazolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Grignard Reagents: Used in the initial preparation of intermediates.

    Concentrated Sulfuric Acid: Employed in cyclization reactions.

    Benzoylisothiocyanate: Used for the formation of benzo[h]quinazoline derivatives.

    Alkyl Halides: Utilized in substitution reactions.

    Hydrazine Hydrate: Involved in cyclization reactions.

Major Products Formed

    Alkyl-Substituted Benzo[h]quinazolines: Formed through substitution reactions.

    Hydrazino Derivatives: Formed through reactions with hydrazine hydrate.

Scientific Research Applications

5-Cyclohexyl-5-methyl-2-(propylsulfanyl)-3H,4H,5H,6H-benzo[h]quinazolin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-cyclohexyl-5-methyl-2-(propylsulfanyl)-3H,4H,5H,6H-benzo[h]quinazolin-4-one is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving modulation of neurotransmitter systems in the brain . Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclohexyl-5-methyl-2-(propylsulfanyl)-3H,4H,5H,6H-benzo[h]quinazolin-4-one is unique due to the presence of the propylsulfanyl group, which imparts distinct chemical properties and potential biological activities. Its unique structure makes it a valuable compound for research and industrial applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.